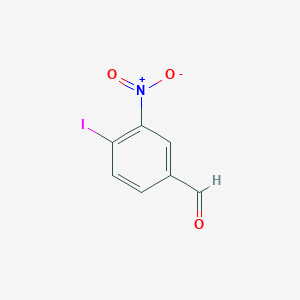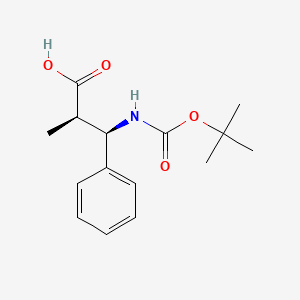
4-Methylphenyl 3-hydroxy-4-methylpentane-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylphenyl 3-hydroxy-4-methylpentane-1-sulfonate is an organic compound with a complex structure that includes a sulfonate group, a hydroxyl group, and a methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylphenyl 3-hydroxy-4-methylpentane-1-sulfonate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the sulfonation of 4-methylphenyl 3-hydroxy-4-methylpentane using sulfonating agents such as sulfur trioxide or chlorosulfonic acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the sulfonate group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
4-Methylphenyl 3-hydroxy-4-methylpentane-1-sulfonate can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonate group can be reduced to a sulfonic acid or sulfide.
Substitution: The methylphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of 4-methylphenyl 3-oxo-4-methylpentane-1-sulfonate.
Reduction: Formation of 4-methylphenyl 3-hydroxy-4-methylpentane-1-sulfonic acid.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-Methylphenyl 3-hydroxy-4-methylpentane-1-sulfonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the manufacture of specialty chemicals, surfactants, and as a component in various formulations.
Mecanismo De Acción
The mechanism of action of 4-Methylphenyl 3-hydroxy-4-methylpentane-1-sulfonate involves its interaction with specific molecular targets and pathways. The sulfonate group can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The hydroxyl group may participate in hydrogen bonding, affecting the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through its structural features and functional groups.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-4-methyl-2-pentanone: Shares a similar hydroxyl and methyl group but lacks the sulfonate group.
4-Methylphenyl 3-hydroxy-4-methylpentane: Similar structure but without the sulfonate group.
4-Methylphenyl 3-oxo-4-methylpentane-1-sulfonate: An oxidized derivative of the compound.
Uniqueness
4-Methylphenyl 3-hydroxy-4-methylpentane-1-sulfonate is unique due to the presence of both a sulfonate and hydroxyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H20O4S |
|---|---|
Peso molecular |
272.36 g/mol |
Nombre IUPAC |
(4-methylphenyl) 3-hydroxy-4-methylpentane-1-sulfonate |
InChI |
InChI=1S/C13H20O4S/c1-10(2)13(14)8-9-18(15,16)17-12-6-4-11(3)5-7-12/h4-7,10,13-14H,8-9H2,1-3H3 |
Clave InChI |
AXNYTKUTTYUUEV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OS(=O)(=O)CCC(C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11760341.png)
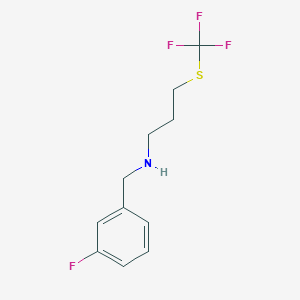
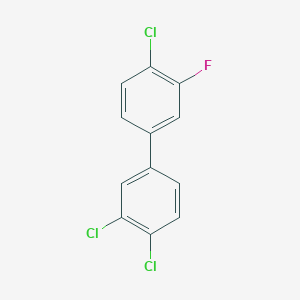

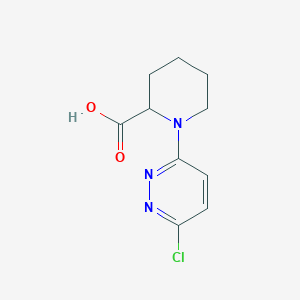
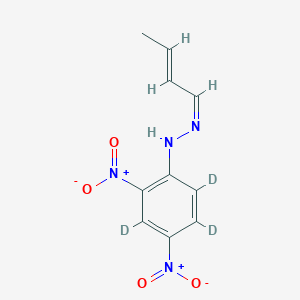

![8-(Difluoromethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B11760381.png)
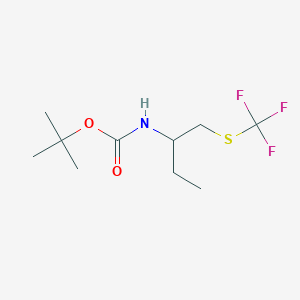
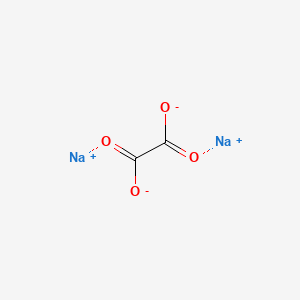
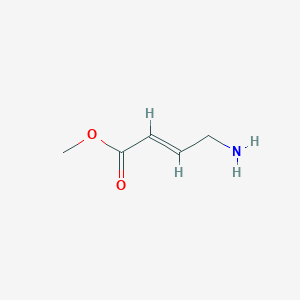
![8-Azabicyclo[3.2.1]octan-6-ol](/img/structure/B11760396.png)
